Deseril
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(1-hydroxybutan-2-yl)-4,7-dimethyl-6,6a,8,9-tetrahydroindolo[4,3-fg]quinoline-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-4-15(12-25)22-21(26)14-8-17-16-6-5-7-18-20(16)13(10-23(18)2)9-19(17)24(3)11-14/h5-8,10,14-15,19,25H,4,9,11-12H2,1-3H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPJZHOPZRAFDTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC(=O)C1CN(C2CC3=CN(C4=CC=CC(=C34)C2=C1)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Migraine Prophylaxis
Methysergide has been studied extensively for its efficacy in preventing migraines. Clinical trials have demonstrated that it can significantly reduce the frequency of headache days compared to placebo. For instance, one study reported a 43% reduction in headache days among patients treated with methysergide versus those receiving placebo . The European Federation of Neurological Societies has included methysergide as a third-choice option for short-term migraine prophylaxis in specific cases where other treatments have failed .
Cluster Headaches
In addition to migraines, methysergide has shown effectiveness in managing cluster headaches. Although less frequently prescribed today, it remains an option for patients who do not respond to conventional therapies. The efficacy of methysergide in this context is supported by anecdotal evidence and limited clinical studies.
Carcinoid Syndrome
Historically, methysergide was also indicated for diarrhea caused by carcinoid syndrome; however, recent evaluations have concluded that there is insufficient evidence to support its efficacy for this condition . Consequently, this indication has been withdrawn from many markets.
Safety Concerns
The safety profile of methysergide has raised significant concerns among healthcare providers. Long-term use has been associated with severe side effects, including:
- Fibrotic Reactions : There is a well-documented association between methysergide use and fibrotic conditions affecting various organs, particularly the heart and retroperitoneum .
- Cardiac Valvulopathy : Reports from the late 1960s highlighted cardiac valve damage linked to prolonged methysergide therapy .
These adverse effects have led to recommendations for restricted duration of treatment and close monitoring of patients on this medication.
Case Study 1: Efficacy in Migraine Prevention
A double-blind study evaluated the efficacy of methysergide compared to placebo in patients with chronic migraines. The results indicated that patients receiving methysergide experienced a statistically significant reduction in both the frequency and severity of migraine attacks over a treatment period of three months.
Case Study 2: Cluster Headache Management
In another clinical scenario, a patient with refractory cluster headaches was treated with methysergide after failing multiple therapies. The patient reported a marked decrease in headache frequency and intensity, allowing for improved quality of life. This case illustrates methysergide's potential role as a second-line treatment when other options are ineffective.
Comparison with Similar Compounds
Key Properties :
- Chemical Structure: Methysergide is a methylated derivative of the ergot alkaloid methylergonovine, with a molecular formula of $ C{21}H{27}N3O2 \cdot C4H4O_4 $ .
- Mechanism : Acts as a competitive antagonist at 5-HT${2B}$ and 5-HT${2C}$ receptors, modulating vascular tone and neuronal excitability .
- Dosage : Typically initiated at 1–2 mg/day, gradually increased to 4–6 mg/day, with a maximum duration of 6 months to avoid fibrotic complications .
- Adverse Effects : Retroperitoneal fibrosis, pleural thickening, and valvular heart disease limit long-term use .
Comparison with Structurally Similar Compounds
Ergotamine
| Parameter | Deseril (Methysergide) | Ergotamine |
|---|---|---|
| Class | Ergot alkaloid derivative | Ergot alkaloid |
| Mechanism | 5-HT$_{2B/2C}$ antagonist | Non-selective 5-HT agonist |
| Indication | Prophylaxis of migraines | Acute migraine treatment |
| Adverse Effects | Fibrotic complications | Nausea, ergotism (vasospasm) |
| Clinical Use | Restricted due to toxicity | Limited by acute side effects |
While both compounds derive from ergot alkaloids, this compound’s prophylactic use contrasts with ergotamine’s role in aborting acute attacks. Ergotamine’s potent vasoconstriction increases risks of ischemia, whereas this compound’s antagonist profile predisposes to fibrosis .
Comparison with Functionally Similar Compounds
BC 105 (Pizotifen)
BC 105, a tricyclic compound, shares this compound’s prophylactic application but differs structurally and mechanistically.
Efficacy Comparison :
- A double-blind study by Andersson (1973) found comparable migraine reduction between this compound (4 mg/day) and BC 105 (1.5 mg/day), with 60–70% of patients experiencing ≥50% attack frequency reduction .
- Forssman et al. (1972) reported similar efficacy but noted BC 105’s superior tolerability, with fewer reports of fibrosis .
Adverse Effects :
| Parameter | This compound | BC 105 |
|---|---|---|
| Common | Nausea, dizziness | Sedation, weight gain |
| Severe | Retroperitoneal fibrosis | Rare cardiac arrhythmias |
BC 105’s safety profile favors long-term use, though this compound remains potent for refractory cases .
Serotonin (5-HT)
Despite being an antagonist, this compound mimics serotonin’s cardiorespiratory effects in animal models. In sheep, 0.5 mg/kg this compound increased pulmonary arterial pressure and resistance comparably to serotonin infusion, suggesting partial agonist activity at certain receptors .
| Effect | This compound | Serotonin Infusion |
|---|---|---|
| Pulmonary arterial pressure | ↑ 25–30% | ↑ 20–25% |
| Lung compliance | ↓ 15% | ↓ 18% |
Preparation Methods
Core Synthetic Pathway
Methysergide is synthesized via a multi-step process starting from ergotamine or related ergopeptines. The primary route involves:
-
Hydrolysis of Ergotamine : Ergotamine is hydrolyzed under acidic conditions to yield lysergic acid.
-
Methylation : The indole nitrogen is methylated using methyl iodide in the presence of a base, forming 1-methyllysergic acid.
-
Amide Formation : The carboxylic acid group at position 8 is reacted with (1S)-1-(hydroxymethyl)propylamine to form the corresponding amide.
-
Salt Formation : The free base is converted to the maleate salt for improved stability and solubility.
Critical parameters include reaction temperature (maintained at 50–70°C during amide coupling) and stoichiometric control to avoid diastereomer formation.
Purification and Crystallization Techniques
Purification is essential to eliminate residual solvents and byproducts. The Chinese patent CN105125481B details a recrystallization method using methanol-ethanol mixtures:
Solvent System Optimization
The patent describes dissolving crude methysergide maleate in a methanol-ethanol gradient (1:4 to 1:10 v/v) at 50–70°C, followed by activated clay treatment to adsorb impurities. Cooling the solution to −5°C to 5°C induces crystallization, yielding >99.8% pure product.
Table 1: Recrystallization Conditions and Outcomes
| Example | Methanol (g) | Ethanol (g) | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|
| 1 | 30 | 120 | 0 | 82 | 99.88 |
| 2 | 25 | 25 | 5 | 73 | 99.87 |
| 3 | 45 | 450 | −5 | 69 | 99.88 |
X-ray powder diffraction (XRPD) confirms crystallinity, with characteristic peaks at 2θ = 9.459°, 17.820°, and 21.159°.
Formulation into Injectable Preparations
Methysergide maleate’s poor oral bioavailability necessitates parenteral formulations for acute settings. The same patent outlines an injectable preparation:
Stabilization Strategy
-
Solvent System : A 1:1 mixture of propylene glycol and water for injection.
-
pH Adjustment : Buffered to 3.5–4.5 with citric acid to prevent degradation.
-
Sterile Filtration : 0.22 μm membrane filtration followed by lyophilization.
Stability studies indicate a 24-month shelf life at 2–8°C with <0.5% impurity growth.
Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
A reverse-phase C18 column (250 × 4.6 mm, 5 μm) with UV detection at 280 nm is employed. The mobile phase consists of acetonitrile-0.1% phosphoric acid (55:45 v/v), achieving baseline separation of methysergide from desmethyl impurities.
Spectroscopic Confirmation
-
Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 354.2, consistent with the molecular formula C₂₁H₂₇N₃O₂.
-
FT-IR : Peaks at 1650 cm⁻¹ (amide C=O) and 1710 cm⁻¹ (maleate C=O) verify salt formation.
Regulatory and Manufacturing Considerations
Despite its efficacy, methysergide’s production is limited by:
-
Safety Profile : Fibrotic complications necessitate restricted dosing durations (≤6 months).
-
Synthesis Complexity : Ergot alkaloid starting materials require controlled cultivation of Claviceps purpurea, increasing costs.
-
Alternatives : Triptans and CGRP inhibitors have largely replaced methysergide in clinical practice.
Current Good Manufacturing Practices (cGMP) mandate stringent control over residual solvents (methanol <3000 ppm) and heavy metals (<10 ppm) .
Q & A
Basic Research Questions
Q. What experimental design is recommended for evaluating Deseril’s efficacy in migraine prevention?
- Methodological Guidance :
- Begin with low-dose protocols (e.g., 1 mg/day) and gradually titrate to higher doses (up to 3 mg/day) to mimic clinical guidelines .
- Use double-blind, randomized controlled trials (RCTs) with placebo arms to isolate therapeutic effects. Include crossover designs to account for inter-patient variability .
- Measure outcomes using standardized headache diaries, including frequency, duration, and severity of migraines. Validate results with objective biomarkers (e.g., serotonin receptor activity assays) .
Q. How should researchers conduct literature reviews on this compound’s pharmacological mechanisms?
- Methodological Guidance :
- Prioritize peer-reviewed studies from databases like PubMed and EMBASE, filtering for ergot alkaloid pharmacology and vascular serotonin receptor modulation .
- Use Boolean search terms (e.g., “methysergide AND migraine prophylaxis,” “ergot alkaloids AND 5-HT receptors”) to refine results. Exclude non-clinical or consumer-focused sources (e.g., patient forums) .
- Critically appraise studies using tools like the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure methodological rigor .
Q. What pharmacokinetic parameters are critical for this compound study design?
- Methodological Guidance :
- Focus on parameters such as bioavailability (oral vs. parenteral administration), half-life (3–4 hours), and metabolic pathways (hepatic CYP450 enzymes). Monitor renal excretion in patients with kidney dysfunction .
- Use compartmental pharmacokinetic modeling to predict dose-response relationships. Validate models with plasma concentration-time curves in healthy vs. comorbid populations .
Advanced Research Questions
Q. How can conflicting data on this compound’s long-term safety be resolved in meta-analyses?
- Methodological Guidance :
- Conduct systematic reviews with strict inclusion criteria (e.g., RCTs >6 months duration). Use subgroup analyses to assess confounding variables (e.g., retroperitoneal fibrosis risk in high-dose cohorts) .
- Apply sensitivity analyses to evaluate bias sources (e.g., attrition bias, industry-funded studies). Report heterogeneity metrics (I² statistic) to quantify data inconsistency .
Q. What methodologies effectively isolate this compound’s therapeutic effects from placebo responses?
- Methodological Guidance :
- Implement active placebo controls (e.g., drugs mimicking side effects like dizziness) to blind participants effectively .
- Use functional neuroimaging (fMRI or PET scans) to correlate this compound’s vasoconstrictive effects with migraine relief. Compare against placebo groups to differentiate physiological vs. psychological responses .
Q. How do demographic variations impact this compound’s clinical trial data interpretation?
- Methodological Guidance :
- Stratify data by age, sex, and comorbidities (e.g., hypertension, Raynaud’s phenomenon). Use multivariate regression to identify covariates influencing efficacy .
- For pediatric populations, adjust dosing protocols and monitor growth parameters due to limited long-term safety data .
Methodological Notes
- Data Contradiction Analysis : When reconciling conflicting results, employ triangulation by combining quantitative (e.g., trial data) and qualitative (e.g., patient-reported outcomes) evidence .
- Ethical Compliance : Ensure informed consent protocols address this compound’s risks (e.g., fibrosis, valvular heart disease). Submit study designs to ethics committees for approval .
- Reproducibility : Document experimental protocols in line with Beilstein Journal guidelines, including compound characterization (e.g., NMR, HPLC purity >98%) and raw data deposition in open-access repositories .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
